molecular formula C22H20N4O2 B2986648 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile CAS No. 946308-06-1

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No.: B2986648
CAS No.: 946308-06-1
M. Wt: 372.428
InChI Key: QRRNXYIWDCNCNO-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile (CAS 946308-06-1) is a synthetic small molecule with a molecular formula of C22H20N4O2 and a molecular weight of 372.42 g/mol . This chemical features a piperazine core, a privileged structure in medicinal chemistry known to enhance the bioavailability and pharmacokinetic profile of compounds, conjugated with an oxazole ring system . The oxazole scaffold is frequently found in biologically active compounds and natural products, making it a valuable template in drug discovery and organic synthesis . Compounds integrating these key pharmacophores are of significant interest in the development of new therapeutic agents and represent valuable intermediates for constructing more complex molecular architectures. Researchers utilize this and related piperazine-oxazole carbonitrile compounds as key building blocks in synthetic chemistry and as core scaffolds in medicinal chemistry programs . The structural motifs present in this compound are often explored for their diverse biological activities, which can include enzyme inhibition, as seen in related piperazine-containing compounds that demonstrate potent urease inhibitory activity . This product is provided for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-9-17(10-8-16)20-24-19(15-23)22(28-20)26-13-11-25(12-14-26)21(27)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRNXYIWDCNCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the oxazole ring and subsequent modifications. The key steps often include:

  • Formation of the Benzoylpiperazine : This is achieved by reacting piperazine with benzoyl chloride.
  • Oxazole Ring Formation : The benzoylpiperazine undergoes cyclization with appropriate carbonitrile precursors.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of oxazoles can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5Apoptosis
Study BMCF78.3Cell Cycle Arrest
Study CA54915.0Inhibition of Metastasis

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuropharmacological Effects

Additionally, compounds with a similar structure have been investigated for their neuropharmacological effects. They may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of oxazole derivatives in targeting specific cancer pathways, leading to reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research conducted at a leading pharmaceutical institute demonstrated that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
  • Neuropharmacological Assessment : A clinical trial explored the anxiolytic effects of similar compounds in patients with generalized anxiety disorder, showing significant improvement in anxiety scores compared to placebo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections analyze structural analogs of 5-(4-Benzoylpiperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile , focusing on substituent variations and their physicochemical or biological implications.

Aryl Substituent Variations at Position 2

The para-methylphenyl (p-tolyl) group in the target compound contrasts with other aryl/heteroaryl substituents in analogs:

  • Thiophene’s aromaticity may enhance π-π stacking in hydrophobic binding pockets .
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile (): Dual fluorination at the benzoyl and phenyl groups increases electronegativity, likely improving metabolic stability and binding affinity through halogen bonding .
  • (E)-5-(4-Benzoylpiperazin-1-yl)-2-(4-chlorostyryl)oxazole-4-carbonitrile (): The styryl group introduces a conjugated double bond, extending π-system interactions. The chlorine atom may enhance lipophilicity and influence steric effects .

Piperazine Substituent Variations at Position 5

The benzoyl group on the piperazine ring is modified in several analogs:

  • 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (): Chlorination at the benzoyl meta-position increases molecular weight (422.9 g/mol vs. 394.4 g/mol for the target compound) and introduces steric and electronic effects that could modulate target selectivity .
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile (): Fluorine’s electron-withdrawing nature may reduce basicity of the piperazine nitrogen, affecting protonation states and membrane permeability .

Oxazole Core Modifications

  • 5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (): Substitution of benzoylpiperazine with benzylamino simplifies the structure but reduces conformational rigidity. The naphthyl group increases hydrophobicity, which may enhance CNS penetration .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aryl Substituent (Position 2) Piperazine Substituent (Position 5) Melting Point (°C) Key References
This compound C₂₂H₂₁N₅O₂ 395.4 p-Tolyl Benzoyl Not reported N/A
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile C₁₉H₁₇N₅O₂S 387.4 Thiophen-2-yl Benzoyl Not reported
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.4 2-Fluorophenyl 2-Fluorobenzoyl Not reported
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile C₂₂H₁₉ClN₄O₃ 422.9 3-Methoxyphenyl 2-Chlorobenzoyl Not reported

Q & A

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .
  • Metabolite Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites, focusing on piperazine N-oxidation or oxazole ring cleavage .

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